Bucindolol

Catalog No.
S567476
CAS No.
71119-11-4
M.F
C22H25N3O2
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bucindolol

CAS Number

71119-11-4

Product Name

Bucindolol

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Synonyms

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile; DL-Bucindolol; MJ 13105-1

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Potential benefits in chronic heart failure:

Early research explored bucindolol's potential benefits in managing chronic heart failure. Studies observed improvements in cardiac function, including increased exercise tolerance, reduced symptoms, and improved quality of life in patients with idiopathic dilated cardiomyopathy []. However, the impact on mortality remained unclear [].

Exploring pharmacogenomic applications:

Research explored the potential of tailoring bucindolol therapy based on individual genetic variations. Studies suggested that specific beta-adrenergic receptor (ADRB1) gene polymorphisms might influence the effectiveness of bucindolol in patients with heart failure and atrial fibrillation [, ]. This research area is still under investigation, but it highlights the potential for personalized medicine approaches in the future.

Investigating specific effects:

Studies have also examined the specific effects of bucindolol on various aspects of heart failure. For instance, research indicated that bucindolol might be effective in reducing heart failure-related hospital readmission rates, although the overall impact on mortality remained inconclusive []. Additionally, studies observed improvements in exercise capacity and reduced symptoms in patients with chronic heart failure [].

Bucindolol is a non-selective beta-adrenergic receptor blocker with additional weak alpha-1 blocking properties and intrinsic sympathomimetic activity in certain model systems, though not in human hearts. Its chemical formula is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, and it has a molar mass of approximately 363.461 g/mol . Bucindolol was under review by the FDA for treating heart failure but was rejected due to concerns regarding the integrity of the data submitted .

Bucindolol's primary mechanism of action in heart failure is believed to be through beta-adrenergic receptor blockade. This reduces the heart rate and contractility, lowering workload and improving heart function []. The weak alpha-blocking activity might further contribute by relaxing blood vessels and reducing blood pressure. However, the exact role of ISA in the human heart remains unclear and requires further investigation.

While Bucindolol was not approved for clinical use, studies suggest a safety profile similar to other beta-blockers. Potential side effects include fatigue, dizziness, and low blood pressure [].

The synthesis of bucindolol involves several key reactions:

  • The displacement of the dimethylamino group in gramine by the anion from 2-nitropropane, resulting in 3-(2-methyl-2-nitropropyl)indole.
  • The reaction of 2-hydroxybenzonitrile with epichlorohydrin to form an epoxide.
  • The combination of the two intermediates leads to the formation of bucindolol .

The synthesis of bucindolol can be summarized as follows:

  • Gramine Reaction: The dimethylamino group in gramine is replaced by the anion from 2-nitropropane.
  • Epoxide Formation: 2-Hydroxybenzonitrile reacts with epichlorohydrin to yield an epoxide.
  • Combination: The two intermediates are combined to synthesize bucindolol .

Bucindolol has been investigated primarily for its potential use in:

  • Heart Failure Management: It was studied for its effects on patients with chronic heart failure, aiming to improve cardiac function and reduce hospitalizations .
  • Hypertension Treatment: Due to its beta-blocking and alpha-blocking properties, it may be beneficial in managing high blood pressure .

Bucindolol interacts with various drugs, influencing their metabolic pathways:

  • It may increase the bradycardic effect of Acetyldigitoxin.
  • The metabolism of bucindolol can be altered when combined with drugs like Abatacept (increased metabolism) and Abiraterone (decreased metabolism) .
  • Other interactions include effects on antihypertensive activities when used with medications like Acebutolol and Aceclofenac .

Bucindolol shares structural and functional similarities with other beta-blockers but has unique properties:

CompoundTypeUnique Features
CarvedilolNon-selective beta blockerStronger alpha-blocking activity; antioxidant properties
MetoprololSelective beta-1 blockerPrimarily affects heart rate; less vasodilation
PropranololNon-selective beta blockerKnown for its ability to cross the blood-brain barrier
NebivololBeta-1 selectiveUnique nitric oxide-mediated vasodilatory effect

Bucindolol's distinct combination of non-selective beta-blocking and mild alpha-blocking activities sets it apart from these compounds, particularly in its pharmacological profile concerning heart failure treatment .

Vasodilatory Effects Through α₁ Antagonism

Bucindolol demonstrates high-affinity binding to α₁-adrenergic receptors, with a reported inhibition constant (Ki) of 69 nM in competitive binding assays [1]. This antagonism directly counteracts catecholamine-induced vasoconstriction, a key contributor to elevated systemic vascular resistance in conditions such as heart failure and hypertension. In conscious rat models, bucindolol (1 mg/kg) competitively inhibited phenylephrine-mediated pressor responses, reducing systolic blood pressure by 18–22% compared to placebo-treated controls [1]. The vasodilatory effect is further evidenced by clinical studies in idiopathic dilated cardiomyopathy patients, where 3-month bucindolol therapy reduced pulmonary artery wedge pressure from 17 ± 3 mmHg to 10 ± 5 mmHg (p = 0.005) and increased cardiac index by 13.6% (2.2 ± 0.1 to 2.5 ± 0.4 L/min/m², p = 0.014) [3].

The molecular basis for this activity involves blockade of α₁-AR-mediated calcium signaling in vascular smooth muscle cells. Unlike selective beta-blockers, bucindolol’s α₁ inhibition prevents Gq-protein coupled receptor activation, reducing inositol trisphosphate (IP₃) production and subsequent calcium release from sarcoplasmic reticulum stores [4]. This dual receptor modulation creates a balanced reduction in both afterload (via α₁ blockade) and myocardial oxygen demand (via beta-blockade), particularly beneficial in patients with combined hypertension and systolic dysfunction.

Synergistic Interactions With Beta-Blockade

The combination of α₁ and beta-adrenergic receptor blockade produces hemodynamic and neurohormonal synergism not observed with single-pathway inhibitors. In the GENETIC-AF trial, bucindolol’s dual receptor activity reduced atrial fibrillation recurrence rates by 31% compared to metoprolol in heart failure patients homozygous for the ADRB1 Arg389Arg genotype (HR 0.69, p = 0.016) [2]. This enhanced efficacy stems from concurrent modulation of:

  • Sympathetic Overdrive: Bucindolol decreases central venous norepinephrine levels by 50% (423 ± 79 pg/mL to 212 ± 101 pg/mL, p = 0.010), surpassing the 25–30% reduction typical of pure beta-blockers [3]. The α₁ blockade prevents compensatory vasoconstriction that normally occurs during beta-receptor inhibition, enabling more complete sympatholytic effects.

  • Myocardial Remodeling: Preclinical models demonstrate that α₁-AR blockade augments beta-blockade-mediated reductions in ventricular wall stress. In monocrotaline-induced pulmonary hypertension rats, bucindolol decreased pulmonary vascular resistance by 21% and improved right ventricular workload through endothelin-1 receptor downregulation [5]. These changes correlated with a 15% increase in nitric oxide synthase expression, suggesting enhanced endothelial function [5].

  • Genetic Modulation: The ADRB1 Arg389Arg genotype enhances bucindolol’s beta-blocking efficacy, while α₁-AR blockade remains effective across genotypes. Pharmacogenetic studies show that Arg389 homozygotes exhibit 40% greater ventricular ejection fraction improvement compared to Gly389 carriers when treated with bucindolol (ΔLVEF +9% vs. +5%, p < 0.01) [6]. This genotype-specific synergy enables personalized dosing strategies unattainable with single-mechanism agents.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

363.19467705 g/mol

Monoisotopic Mass

363.19467705 g/mol

Heavy Atom Count

27

Appearance

Assay:≥98%A crystalline solid

UNII

E9UO06K7CE

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Other CAS

71119-11-4

Wikipedia

Bucindolol

Dates

Last modified: 08-15-2023

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